molecular formula C18H20N2O3S B4974313 N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide

N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide

Cat. No. B4974313
M. Wt: 344.4 g/mol
InChI Key: AYHWXKPFTYXQME-UHFFFAOYSA-N
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Description

N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have a significant impact on various autoimmune and inflammatory diseases.

Mechanism of Action

CP-690,550 is a N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide inhibitor that works by blocking the activity of N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide enzymes. N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide enzymes are involved in the signaling pathways that lead to the production of cytokines, which are responsible for inflammation and immune response. By inhibiting N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide enzymes, CP-690,550 reduces the production of cytokines, thereby reducing inflammation and immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-2, interleukin-6, and interferon-gamma. CP-690,550 has also been shown to reduce the activity of T cells and B cells, which are responsible for the immune response. These effects lead to a reduction in inflammation and immune response, which is beneficial in the treatment of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, CP-690,550 has some limitations for lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. CP-690,550 is also a potent inhibitor, which can make it difficult to determine the optimal concentration for experiments.

Future Directions

There are several future directions for the study of CP-690,550. One direction is the exploration of its potential use in the treatment of other autoimmune and inflammatory diseases. CP-690,550 has already been studied for its potential use in rheumatoid arthritis, psoriasis, and inflammatory bowel disease, but it may have efficacy in other diseases as well. Another direction is the study of its long-term effects and safety. CP-690,550 has been shown to have some off-target effects, and its long-term safety needs to be studied further. Finally, the study of CP-690,550 in combination with other drugs may provide further therapeutic options for the treatment of autoimmune and inflammatory diseases.

Synthesis Methods

CP-690,550 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 4-bromoaniline with sodium sulfonate, followed by the reaction of the resulting product with cyclopentanecarboxylic acid. The resulting product is then treated with N,N-dimethylformamide to yield CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to have significant efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its potential use in the treatment of transplant rejection and multiple sclerosis.

properties

IUPAC Name

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(14-6-4-5-7-14)19-15-10-12-17(13-11-15)24(22,23)20-16-8-2-1-3-9-16/h1-3,8-14,20H,4-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWXKPFTYXQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide

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